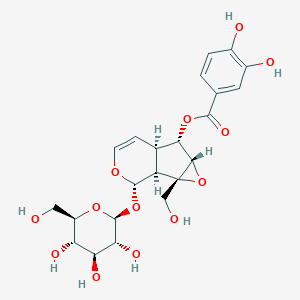

Verproside

Description

This compound has been reported in Veronica kellereri, Paederota lutea, and other organisms with data available.

from Pseudolysimachion longifolium; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUOUVZMYWYRRI-YWEKDMGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345779 | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50932-20-2 | |

| Record name | Verproside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50932-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERPROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verproside's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for chronic inflammatory diseases, particularly those affecting the airways such as Chronic Obstructive Pulmonary Disease (COPD) and allergic asthma. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's anti-inflammatory effects. The core of its action lies in the dual inhibition of the pro-inflammatory TNF-α/NF-κB and PMA/PKCδ/EGR-1 signaling pathways. By specifically targeting the phosphorylation of Protein Kinase C delta (PKCδ), this compound effectively downregulates the expression of key inflammatory mediators, including cytokines, chemokines, and mucins. This guide summarizes the quantitative data from key preclinical studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the targeted inhibition of key signaling cascades in inflammatory cells. The central point of its mechanism is the specific suppression of Protein Kinase C delta (PKCδ) activation. This action has significant downstream consequences on two major pro-inflammatory pathways:

-

Inhibition of the TNF-α/NF-κB Pathway: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation. This compound has been shown to interfere with the formation of the TNF-α Receptor 1 Signaling Complex (TNF-RSC)[1]. In silico studies suggest that this compound may bind between the TRADD and TRAF2 subunits of this complex. By disrupting this upstream signaling event, this compound prevents the subsequent phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB. This leads to a significant reduction in the expression of NF-κB target genes, including the mucus protein MUC5AC and various inflammatory cytokines.[1]

-

Inhibition of the PKCδ/EGR-1 Pathway: this compound directly inhibits the phosphorylation of PKCδ at Threonine 505 (Thr505), a critical step for its full activation[1]. Activated PKCδ is known to induce the expression of Early Growth Response protein 1 (EGR-1), a transcription factor involved in chronic inflammation, via the ERK1/2 pathway. By preventing PKCδ activation, this compound effectively blocks this cascade, leading to the downregulation of EGR-1 and its target inflammatory genes, such as those encoding for Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2]

The dual inhibition of these pathways underscores this compound's potent and broad-spectrum anti-inflammatory activity in airway epithelial cells.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's anti-inflammatory effects.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Stimulus | This compound Concentration | Result | Reference |

| MUC5AC Secretion (IC₅₀) | NCI-H292 | TNF-α (20 ng/mL) | - | 7.8 µM | Oh et al., 2023 |

| PKCδ Phosphorylation | NCI-H292 | PMA (1 µM) | 1, 5, 10 µM | Concentration-dependent reduction | Oh et al., 2023 |

| IL-6 Secretion | NCI-H292 | PMA (100 nM) | 10 µM | Significant reduction | Oh et al., 2023 |

| IL-8 Secretion | NCI-H292 | PMA (100 nM) | 10 µM | Significant reduction | Oh et al., 2023 |

| NF-κB Luciferase Activity | HEK293T | TNF-α (20 ng/mL) | 10 µM | Significant reduction | Oh et al., 2023 |

| MUC5AC mRNA Expression | NCI-H292 | TNF-α (20 ng/mL) | 10 µM | Significant reduction | Oh et al., 2023 |

Table 2: In Vivo Efficacy of this compound in a COPD Mouse Model

| Parameter | Animal Model | Treatment | Dosage | Result | Reference |

| Phospho-PKCδ Levels (Lung) | C57BL/6 Mice (CS/LPS-induced COPD) | This compound | 25 mg/kg | Significant reduction | Oh et al., 2023 |

| Phospho-ERK Levels (Lung) | C57BL/6 Mice (CS/LPS-induced COPD) | This compound | 25 mg/kg | Significant reduction | Oh et al., 2023 |

| EGR-1 Expression (Lung) | C57BL/6 Mice (CS/LPS-induced COPD) | This compound | 25 mg/kg | Significant reduction | Oh et al., 2023 |

| MUC5AC Levels (Lung) | C57BL/6 Mice (CS/LPS-induced COPD) | This compound | 12.5 & 25 mg/kg | Significant dose-dependent reduction | Oh et al., 2023 |

| TNF-α Levels (BALF) | C57BL/6 Mice (CS/LPS-induced COPD) | This compound | 12.5 & 25 mg/kg | Significant dose-dependent reduction | Oh et al., 2023 |

| Inflammatory Cell Accumulation | C57BL/6 Mice (CS/LPS-induced COPD) | This compound | 12.5 & 25 mg/kg | Significant reduction | Oh et al., 2023 |

Table 3: In Vivo Efficacy of this compound in an Allergic Asthma Mouse Model

| Parameter | Animal Model | Treatment | Result | Reference |

| Total IgE Levels (Plasma & BALF) | OVA-sensitized/challenged mice | This compound | Significantly inhibited increase | Oh et al., 2006 |

| IL-4 Levels (Plasma & BALF) | OVA-sensitized/challenged mice | This compound | Significantly inhibited increase | Oh et al., 2006 |

| IL-13 Levels (Plasma & BALF) | OVA-sensitized/challenged mice | This compound | Significantly inhibited increase | Oh et al., 2006 |

| Airway Hyperresponsiveness | OVA-sensitized/challenged mice | This compound | Effectively suppressed | Oh et al., 2006 |

| Eosinophilia | OVA-sensitized/challenged mice | This compound | Effectively suppressed | Oh et al., 2006 |

| Mucus Hypersecretion | OVA-sensitized/challenged mice | This compound | Effectively suppressed | Oh et al., 2006 |

Note: Specific quantitative data for the allergic asthma model were not available in the accessed literature.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's dual inhibition of NF-κB and PKCδ/EGR-1 pathways.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature, primarily from Oh et al., 2023.

In Vitro Experiments

-

Cell Culture:

-

NCI-H292 (Human Lung Mucoepidermoid Carcinoma Cells): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

HEK293T (Human Embryonic Kidney Cells): Cultured in DMEM supplemented with 10% FBS and antibiotics as above. Used for luciferase reporter gene assays.

-

Primary Human Bronchial Epithelial Cells (HBECs): Maintained according to the supplier's instructions (e.g., Lonza).

-

-

Stimulation and Treatment:

-

Cells are typically seeded and allowed to adhere overnight.

-

For stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for 2 hours.

-

Following pre-treatment, inflammatory stimuli are added, such as:

-

TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.

-

Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM or 1 µM) to activate PKC.

-

-

Incubation with stimuli continues for a specified duration depending on the assay (e.g., 30 minutes for phosphorylation studies, 12-24 hours for gene expression and protein secretion).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Used to quantify the secretion of MUC5AC, IL-6, and IL-8 in cell culture supernatants.

-

Supernatants are collected after treatment and centrifuged to remove cellular debris.

-

ELISA is performed using commercially available kits according to the manufacturer's instructions. Optical density is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.

-

-

Quantitative Real-Time PCR (qPCR):

-

Used to measure the mRNA expression levels of target genes (e.g., MUC5AC).

-

Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Relative gene expression is calculated using the 2-ΔΔCT method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Western Blot Analysis:

-

Used to detect the levels of total and phosphorylated proteins in the signaling pathways (e.g., PKCδ, p-PKCδ, ERK, p-ERK, EGR-1).

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Luciferase Reporter Assay:

-

Used to measure the transcriptional activity of NF-κB.

-

HEK293T cells are co-transfected with a luciferase reporter plasmid containing NF-κB responsive elements and a control plasmid (e.g., Renilla luciferase).

-

After transfection, cells are treated with this compound and stimulated with TNF-α.

-

Luciferase activity is measured using a dual-luciferase reporter assay system.

-

In Vivo Experiments

-

COPD Mouse Model:

-

Animals: 6-week-old male C57BL/6 mice.

-

Induction of COPD: Mice are exposed to whole-body cigarette smoke (CS) (e.g., from 8 cigarettes) for 1 hour per day, 5 days a week, for 4 weeks. On days 7, 14, and 21, intranasal lipopolysaccharide (LPS) is administered to exacerbate inflammation.

-

Treatment: this compound (e.g., 12.5 or 25 mg/kg) is administered orally or intraperitoneally during the final week of the induction protocol. A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like theophylline.

-

Sample Collection: 24 hours after the final treatment, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis (ELISA), and lung tissues are harvested for Western blot, qPCR, and histological analysis (H&E staining).

-

-

Allergic Asthma Mouse Model:

-

Animals: Female BALB/c mice.

-

Sensitization and Challenge: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) with an adjuvant (e.g., alum). Subsequently, they are challenged with intranasal or aerosolized OVA to induce an allergic airway inflammatory response.

-

Treatment: this compound is administered prior to the OVA challenges.

-

Analysis: Parameters measured include levels of total and OVA-specific IgE, IL-4, and IL-13 in serum and BALF; inflammatory cell counts (especially eosinophils) in BALF; airway hyperresponsiveness to methacholine; and mucus production in the lungs (PAS staining).

-

Conclusion and Future Directions

This compound demonstrates a robust and multi-faceted anti-inflammatory mechanism of action centered on the inhibition of PKCδ activation. This leads to the effective suppression of both the NF-κB and EGR-1 signaling pathways, resulting in a significant reduction of pro-inflammatory mediators in preclinical models of COPD and allergic asthma. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

-

Elucidating the precise upstream regulator of PKCδ that this compound may directly target.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluating the long-term efficacy and safety of this compound in more chronic models of inflammatory disease.

-

Exploring the potential of this compound in other inflammatory conditions where the NF-κB and PKCδ pathways are implicated.

The compelling preclinical evidence strongly supports the continued development of this compound as a novel therapeutic agent for the treatment of inflammatory diseases.

References

Verproside: A Technical Whitepaper on its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verproside, an iridoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This document provides an in-depth technical guide on the biological activities of this compound, with a primary focus on its well-documented anti-inflammatory effects, and burgeoning evidence of its antioxidant, neuroprotective, and hepatoprotective properties. This whitepaper synthesizes the current understanding of this compound's mechanisms of action, presents quantitative data from key studies in structured tables for comparative analysis, details experimental protocols for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound. The information compiled herein aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a naturally occurring iridoid glycoside that has been isolated from several plant species. Iridoids are a class of secondary metabolites known for their wide range of biological activities. Initial research into this compound has revealed its potential as a therapeutic agent, particularly in the context of inflammatory diseases. Its ability to modulate key signaling pathways involved in the inflammatory cascade has positioned it as a promising candidate for further investigation and drug development. This guide will delve into the core biological activities of this compound, providing a detailed examination of the scientific evidence supporting its therapeutic potential.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are its most extensively studied biological effects. It has demonstrated significant efficacy in both in vitro and in vivo models of inflammation, particularly in the context of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the TNF/NF-κB pathway and the PMA/PKCδ/EGR-1 pathway .

-

Inhibition of the TNF/NF-κB Pathway: Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory response. This compound has been shown to inhibit TNF-α-induced activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking the NF-κB signaling cascade, this compound effectively dampens the inflammatory response.

-

Inhibition of the PMA/PKCδ/EGR-1 Pathway: Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including inflammation. This compound specifically inhibits the delta isoform of PKC (PKCδ). This inhibition prevents the downstream activation of Early Growth Response protein 1 (EGR-1), another key transcription factor implicated in inflammatory gene expression.

Quantitative Data: Anti-inflammatory Activity

| Parameter | Model/Assay | Result | Reference |

| IC50 for MUC5AC Secretion | TNF-α-stimulated NCI-H292 cells | 13.8 µM | [1] |

| Inhibition of NF-κB Transcriptional Activity | TNF-α-stimulated HEK293T cells | Significant reduction at 10 µM | [2] |

| Inhibition of PKCδ Phosphorylation | PMA-stimulated NCI-H292 cells | Concentration-dependent reduction | [3] |

| Reduction of Inflammatory Cell Influx | COPD mouse model (CS/LPS-induced) | Remarkable decrease at 12.5 and 25 mg/kg (oral) | [2][3] |

| Reduction of MUC5AC Levels in Lung Tissue | COPD mouse model (CS/LPS-induced) | Significant decrease at 25 mg/kg (oral) | [3] |

| Reduction of TNF-α Levels in BALF | COPD mouse model (CS/LPS-induced) | Significant decrease at 25 mg/kg (oral) | [3] |

Signaling Pathway Diagrams

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress, a key pathological feature in many inflammatory and degenerative diseases.[1]

Mechanism of Action

The antioxidant mechanism of this compound is likely attributed to its chemical structure, which may enable it to scavenge free radicals directly. Additionally, it may enhance the endogenous antioxidant defense systems of the body.

Quantitative Data: Antioxidant Activity

Currently, there is a lack of specific IC50 or other quantitative data for the direct antioxidant activity of this compound from standardized assays such as DPPH, ABTS, or FRAP in the reviewed literature. The antioxidant effects are often inferred from its protective effects in cellular and animal models where oxidative stress is a component of the pathology.

Neuroprotective Activity

Emerging evidence suggests that this compound may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The neuroprotective mechanisms of this compound are not yet fully elucidated but are thought to be linked to its anti-inflammatory and antioxidant properties. By reducing neuroinflammation and oxidative damage in the central nervous system, this compound may help protect neurons from injury and death.

Quantitative Data: Neuroprotective Activity

Specific quantitative data demonstrating a direct neuroprotective effect of this compound, such as IC50 values against specific neurotoxins or in models of neuronal cell death, are not extensively available in the current literature.

Hepatoprotective Activity

This compound has also been noted for its potential hepatoprotective effects, suggesting a role in mitigating liver injury.[1]

Mechanism of Action

Similar to its neuroprotective effects, the hepatoprotective activity of this compound is likely a consequence of its anti-inflammatory and antioxidant actions. By reducing inflammation and oxidative stress in the liver, this compound may protect hepatocytes from damage induced by various toxins.

Quantitative Data: Hepatoprotective Activity

While in vivo studies have shown that this compound is metabolized in the liver, specific dose-response data on its hepatoprotective effects, such as the reduction of liver enzymes (ALT, AST) in response to a hepatotoxic challenge, are not well-documented in the available literature.

Experimental Protocols

In Vitro MUC5AC Secretion Assay (ELISA)

Methodology:

-

Cell Culture: NCI-H292 human lung mucoepidermoid carcinoma cells are cultured in appropriate growth medium until they reach a suitable confluency.

-

Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for 2 hours.

-

Stimulation: TNF-α (20 ng/mL) is added to the wells to induce MUC5AC expression and secretion.

-

Incubation: The cells are incubated for an additional 24 hours.

-

Sample Collection: The cell culture supernatants are collected.

-

ELISA: The concentration of MUC5AC in the supernatants is determined using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at 450 nm, and the concentration of MUC5AC is calculated based on a standard curve. The percentage of inhibition by this compound is then determined.[2]

NF-κB Luciferase Reporter Assay

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a NF-κB-dependent luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization of transfection efficiency).

-

Treatment: After 24 hours of transfection, the cells are treated with various concentrations of this compound for 2 hours.

-

Stimulation: The cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Cell Lysis: The cells are lysed, and the cell lysates are collected.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

-

β-galactosidase Assay: The β-galactosidase activity is measured to normalize the luciferase data.

-

Data Analysis: The relative luciferase activity is calculated by dividing the luciferase activity by the β-galactosidase activity.[2]

In Vivo COPD Mouse Model

Methodology:

-

Animals: Specific pathogen-free mice (e.g., C57BL/6) are used.

-

COPD Induction: Mice are exposed to cigarette smoke for a specified period (e.g., 4 weeks). In addition, intranasal instillation of lipopolysaccharide (LPS) is performed to exacerbate the inflammatory response.

-

Treatment: this compound is administered orally at different doses (e.g., 12.5 and 25 mg/kg) during the induction period.

-

Sample Collection: At the end of the experimental period, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis:

-

BALF Analysis: The total and differential inflammatory cell counts in the BALF are determined.

-

Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and lung damage.

-

Biochemical Analysis: The levels of inflammatory cytokines (e.g., TNF-α) and MUC5AC in the lung tissue homogenates are measured by ELISA.[2][3]

-

Conclusion and Future Directions

This compound is a promising iridoid glycoside with well-established anti-inflammatory properties and emerging evidence of antioxidant, neuroprotective, and hepatoprotective activities. Its mechanism of action, particularly the dual inhibition of the TNF/NF-κB and PMA/PKCδ/EGR-1 signaling pathways, provides a strong rationale for its therapeutic potential in inflammatory diseases.

Future research should focus on several key areas:

-

Quantitative Assessment of Other Biological Activities: There is a pressing need for robust quantitative data on the antioxidant, neuroprotective, and hepatoprotective effects of this compound to fully understand its therapeutic scope.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to optimize dosing regimens and understand the absorption, distribution, metabolism, and excretion of this compound.

-

Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human subjects, particularly for inflammatory conditions like COPD.

-

Structure-Activity Relationship Studies: Investigating the structure-activity relationship of this compound and its derivatives could lead to the development of even more potent and selective therapeutic agents.

References

Verproside as a Modulator of Protein Kinase C Delta (PKCδ) Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Verproside, an iridoid glycoside, has emerged as a significant modulator of Protein Kinase C delta (PKCδ), a key signaling molecule implicated in a variety of cellular processes, including inflammation, apoptosis, and neuroinflammation. This technical guide provides an in-depth analysis of the role of this compound in modulating PKCδ activation. It summarizes the current understanding of the underlying signaling pathways, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for researchers investigating this interaction. The information is intended to facilitate further research into the therapeutic potential of this compound and its derivatives in diseases where PKCδ hyperactivity is a contributing factor.

Introduction to this compound and PKCδ

This compound is a naturally occurring iridoid glycoside found in several plant species, including Pseudolysimachion rotundum var. subintegrum. It has been investigated for its various biological activities, with recent studies highlighting its potent anti-inflammatory effects.

Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily of serine/threonine kinases. It plays a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKCδ activation has been linked to various pathological conditions, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer.

This guide focuses on the specific interaction between this compound and PKCδ, providing a comprehensive resource for researchers in the field.

Signaling Pathways Modulated by this compound

This compound has been shown to specifically inhibit the phosphorylation and subsequent activation of PKCδ. This inhibitory action impacts downstream signaling cascades, primarily the TNF/NF-κB and PMA/PKCδ/EGR-1 pathways, which are critical in the inflammatory response.

The PMA/PKCδ/EGR-1 Pathway

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of PKC isoforms, including PKCδ. Activation of PKCδ by PMA leads to the downstream activation of the ERK/EGR-1 signaling axis. Early Growth Response 1 (EGR-1) is a transcription factor that regulates the expression of various pro-inflammatory genes. This compound effectively suppresses PMA-induced PKCδ phosphorylation, thereby inhibiting the entire cascade.

Verproside: From Traditional Remedy to a Modern Anti-Inflammatory Candidate

A Technical Guide on the Discovery, History, and Therapeutic Potential of an Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verproside, an iridoid glycoside primarily isolated from plants of the Pseudolysimachion and Veronica genera, has emerged from the annals of traditional medicine as a promising therapeutic agent with potent anti-inflammatory properties. For centuries, extracts from these plants have been utilized in traditional Korean and Chinese medicine to treat a variety of ailments, particularly those affecting the respiratory system. This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into its ethnobotanical roots and the modern scientific investigations that have elucidated its mechanisms of action. Detailed experimental protocols for key assays, quantitative data on its bioactivity, and visualizations of its known signaling pathways are presented to support further research and development of this compound as a potential therapeutic for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Discovery and History in Traditional Medicine

The journey of this compound's discovery is deeply rooted in the historical application of plant-based remedies. Traditional medicine systems in East Asia, notably in Korea and China, have long recognized the therapeutic value of plants from the Veronica and Pseudolysimachion genera for treating respiratory conditions.[1][2] The Dongui Bogam, a seminal text of traditional Korean medicine compiled in the early 17th century, documents the use of various herbs to treat lung ailments, laying a foundation for the later scientific investigation of these plant species.[3][4][5][6][7]

While the specific isolation and identification of this compound is a result of modern phytochemical research, the ethnobotanical signposts pointing to its existence have been present for centuries.[8][9][10][11][12] The use of Pseudolysimachion rotundum var. subintegrum as a phytomedicine for pulmonary diseases in Korea and China prompted contemporary scientists to explore its chemical constituents.[1][2] This research led to the isolation of several iridoid glycosides, with this compound being identified as a major and highly active component.[13] This transition from traditional use to targeted scientific discovery exemplifies the value of ethnopharmacology in modern drug development.

Chemical and Pharmacological Profile

This compound is a catalpol derivative iridoid glycoside.[14] Its structure contributes to its significant biological activities, which include anti-inflammatory, antioxidant, and anti-asthmatic effects.[13]

Table 1: Quantitative Data on the Bioactivity of this compound

| Assay | Target/Stimulus | Cell Line/Model | Measured Effect | IC50 / Result | Reference(s) |

| MUC5AC Secretion Inhibition | TNF-α | NCI-H292 | Inhibition of MUC5AC protein secretion | IC50: 12.5 µM | [2] |

| Tyrosinase Inhibition | Human Tyrosinase (hTyr) | In vitro | Inhibition of tyrosinase activity | IC50: 197.3 µM | [15] |

| IL-6 Secretion Inhibition | LPS | RAW 264.7 | Reduction of IL-6 release | Significant reduction with propofol, LPS induces high levels | [16] |

| IL-8 Secretion Inhibition | LPS | RAW 264.7 | Reduction of IL-8 release | Significant reduction with propofol, LPS induces high levels | [16] |

| TNF-α Secretion Inhibition | LPS | RAW 264.7 | Reduction of TNF-α release | Significant reduction with propofol, LPS induces high levels | [16] |

Mechanisms of Action: Signaling Pathways

Scientific investigations have revealed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Specifically, this compound has been shown to inhibit the TNF-α/NF-κB and PKCδ/EGR-1 pathways.[1][14]

Inhibition of the TNF-α/NF-κB Pathway

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of many inflammatory diseases. This compound has been demonstrated to suppress TNF-α-induced inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.

Caption: this compound inhibits the TNF-α/NF-κB signaling pathway.

Inhibition of the PKCδ/EGR-1 Pathway

This compound also demonstrates a significant inhibitory effect on the Protein Kinase C delta (PKCδ) and Early Growth Response 1 (EGR-1) signaling pathway. This pathway is also implicated in the expression of pro-inflammatory genes.[1][14]

Caption: this compound inhibits the PKCδ/EGR-1 signaling pathway.

Detailed Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

Human airway epithelial cell lines, such as NCI-H292, are commonly used to study the effects of this compound on inflammation.

-

Cell Culture: NCI-H292 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the cells are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, the cells are stimulated with a pro-inflammatory agent, such as TNF-α (20 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) (100 nM), for the desired time, depending on the downstream assay.

Quantitative Real-Time PCR (qRT-PCR) for IL-6 and IL-8

This protocol is used to quantify the mRNA expression levels of the pro-inflammatory cytokines IL-6 and IL-8.

-

RNA Extraction: Total RNA is extracted from treated and untreated NCI-H292 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and specific primers for human IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is typically run on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot for Phosphorylated PKCδ

This protocol is used to detect the phosphorylation status of PKCδ, a key event in its activation.

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated PKCδ. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MUC5AC ELISA

This protocol quantifies the amount of MUC5AC protein secreted into the cell culture supernatant.[17][18][19][20]

-

Sample Collection: Cell culture supernatants from treated and untreated cells are collected.

-

ELISA Procedure: A commercial human MUC5AC ELISA kit is used according to the manufacturer's instructions. Briefly, standards and samples are added to the wells of a microplate pre-coated with a MUC5AC-specific antibody. After incubation, a biotin-conjugated antibody specific for MUC5AC is added, followed by the addition of streptavidin-HRP. A substrate solution is then added, and the color development is stopped with a stop solution.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader, and the concentration of MUC5AC in the samples is determined by comparison to the standard curve.

Immunoprecipitation of TRAF2 and TRADD

This protocol is used to study the interaction between TRAF2 and TRADD, which is a key step in the TNF-α signaling pathway.[21][22][23][24]

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The pre-cleared lysate is then incubated with an antibody against TRAF2 or TRADD overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complex.

-

Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The protein complexes are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against TRAF2 and TRADD to detect the co-immunoprecipitated protein.

Experimental Workflows

Caption: General workflow for in vitro experiments with this compound.

Conclusion and Future Directions

This compound stands as a compelling example of a natural product with significant therapeutic potential, validated through modern scientific inquiry that was guided by centuries of traditional medicinal knowledge. Its demonstrated ability to inhibit key pro-inflammatory signaling pathways provides a strong rationale for its further development as a treatment for chronic inflammatory diseases, particularly those affecting the respiratory system.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects with conditions like COPD and asthma.

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing dosing and delivery methods.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity could lead to the synthesis of more potent and specific derivatives.

-

Exploration of Other Therapeutic Areas: Given its fundamental anti-inflammatory properties, the potential of this compound in other inflammatory conditions, such as inflammatory bowel disease and rheumatoid arthritis, warrants investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding of Illness in the Dongui Bogam : Korea.net : The official website of the Republic of Korea [korea.net]

- 4. Historical Medical Value of Donguibogam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Donguibogam - Wikipedia [en.wikipedia.org]

- 6. National Library of Korea>Collection>Digital Collection>Donguibogam: the Korean Traditional Medicine book>Introducing of Dongeuibogam medical books in the world [nl.go.kr]

- 7. Donguibogam, precious book of Korean medicine | The UNESCO Courier [courier.unesco.org]

- 8. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Picroside II Isolated from Pseudolysimachion rotundum var. subintegrum Inhibits Glucocorticoid Refractory Serum Amyloid A (SAA) Expression and SAA-induced IL-33 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Propofol inhibits the release of interleukin-6, 8 and tumor necrosis factor-α correlating with high-mobility group box 1 expression in lipopolysaccharides-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cloud-clone.us [cloud-clone.us]

- 18. biomatik.com [biomatik.com]

- 19. Human Mucin 5AC ELISA Kit - Extracellular (ab303761) | Abcam [abcam.com]

- 20. sinogeneclon.com [sinogeneclon.com]

- 21. ulab360.com [ulab360.com]

- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 23. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

Verproside's Molecular Targets in Airway Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verproside, an iridoid glycoside, has emerged as a promising natural compound for the management of chronic inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Its therapeutic potential lies in its ability to modulate key signaling pathways involved in the inflammatory cascade within the airways. This technical guide provides an in-depth overview of the molecular targets of this compound in airway inflammation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mode of action and to facilitate further investigation into its clinical applications.

Core Molecular Target: The PKCδ Signaling Hub

Current research strongly indicates that the primary molecular target of this compound in attenuating airway inflammation is Protein Kinase C delta (PKCδ) .[1][2] this compound exerts its anti-inflammatory effects by specifically inhibiting the phosphorylation and subsequent activation of this key signaling molecule.[1][2] The inhibition of PKCδ by this compound disrupts two major downstream pro-inflammatory signaling cascades: the TNF-α/NF-κB pathway and the PMA/PKCδ/EGR-1 pathway .[1][2]

Inhibition of the TNF-α/NF-κB Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of airway inflammation.[1][2] this compound intervenes at an early stage of this pathway by negatively modulating the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC).[3] This interference is believed to occur through the binding of this compound between the TRADD and TRAF2 subunits of the complex.[3] By disrupting the TNF-RSC, this compound prevents the activation of downstream effectors, including IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα. This ultimately leads to the inhibition of nuclear factor-kappa B (NF-κB) translocation to the nucleus and subsequent suppression of NF-κB-mediated transcription of pro-inflammatory genes, most notably Mucin 5AC (MUC5AC) .[1][2][3]

Caption: this compound inhibits the TNF-α/NF-κB pathway.

Inhibition of the PMA/PKCδ/EGR-1 Signaling Pathway

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of PKC isozymes. In airway epithelial cells, PMA-induced activation of PKCδ leads to the upregulation of the transcription factor Early Growth Response-1 (EGR-1).[1][2] EGR-1, in turn, drives the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8) .[1][2] this compound's inhibitory action on PKCδ phosphorylation effectively blocks this signaling cascade, resulting in a significant reduction in the expression and secretion of IL-6 and IL-8.[1][2]

Caption: this compound inhibits the PMA/PKCδ/EGR-1 pathway.

Quantitative Data on this compound's Inhibitory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings on the inhibition of major inflammatory mediators.

Table 1: Inhibition of MUC5AC Expression by this compound in NCI-H292 Cells

| Treatment | This compound Concentration (µM) | MUC5AC mRNA Expression (% of TNF-α control) | MUC5AC Protein Secretion (% of TNF-α control) |

| TNF-α (20 ng/mL) | 0 | 100% | 100% |

| TNF-α + this compound | 10 | Significantly Reduced | Significantly Reduced |

Note: Specific percentage reductions at 10 µM were not explicitly stated in the primary source, but were described as significant.

Table 2: Inhibition of IL-6 and IL-8 Secretion by this compound in NCI-H292 Cells

| Treatment | This compound Concentration (µM) | IL-6 Secretion (% of PMA control) | IL-8 Secretion (% of PMA control) |

| PMA (100 nM) | 0 | 100% | 100% |

| PMA + this compound | 10 | Significantly Reduced | Significantly Reduced |

Note: Specific percentage reductions at 10 µM were not explicitly stated in the primary source, but were described as significant and comparable to the effect of a broader iridoid mixture, YPL-001.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's molecular targets.

In Vitro Studies

Cell Culture:

-

NCI-H292 Cells: Human pulmonary mucoepidermoid carcinoma cells (ATCC CRL-1848) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.[4][5][6][7]

-

HEK293T Cells: Human embryonic kidney 293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

Caption: General workflow for in vitro experiments.

Western Blot Analysis for Phospho-PKCδ:

-

Seed NCI-H292 cells (5 x 10⁵ cells/well) in 6-well plates and incubate for 12 hours.

-

Replace the growth medium with a serum-reduced medium (0.1% FBS) and incubate for 16 hours.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µM PMA for 30 minutes.

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Separate 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% skim milk for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-PKCδ (Thr505) and total PKCδ (recommended dilution 1:1000).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for MUC5AC, IL-6, and IL-8:

-

Pre-treat NCI-H292 cells with 10 µM this compound for 2 hours, followed by stimulation with 20 ng/mL TNF-α (for MUC5AC) or 100 nM PMA (for IL-6 and IL-8) for 12 hours.

-

Extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and the following primer pairs (human):

-

MUC5AC: Fwd: 5'-CCACTGGTTCTATGGCAACACC-3', Rev: 5'-GCCGAAGTCCAGGCTGTGCG-3'[8]

-

IL-6: Fwd: 5'-AGACAGCCACTCACCTCTTCAG-3', Rev: 5'-TTCAGCCATCTTTGGAAGGTTC-3'

-

IL-8: Fwd: 5'-CATTTGGGAGACCTGAGAACA-3', Rev: 5'-TGGAGTCCCGTAGAAAATTCC-3'[9]

-

GAPDH (housekeeping): Fwd: 5'-GGTCTCCTCTGACTTCAACA-3', Rev: 5'-AGCCAAATTCGTTGTCATAC-3'[10]

-

-

Analyze the data using the 2-ΔΔCT method, normalizing to GAPDH expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC, IL-6, and IL-8:

-

Pre-treat NCI-H292 cells with this compound for 2 hours, followed by stimulation with TNF-α (for MUC5AC) or PMA (for IL-6 and IL-8) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the protein levels of MUC5AC, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Luciferase Reporter Assay:

-

Seed HEK293T cells (2 x 10⁴ cells/well) in a 96-well plate.

-

After 24 hours, co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

After 24 hours of transfection, pre-treat the cells with this compound for 2 hours.

-

Stimulate the cells with 20 ng/mL TNF-α for 16 hours.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

In Vivo Studies: COPD Mouse Model

-

Induction of COPD: Expose mice (e.g., BALB/c) to cigarette smoke (CS) for a specified duration (e.g., 4 weeks). In some protocols, intranasal or intratracheal administration of lipopolysaccharide (LPS) is used in combination with CS exposure to exacerbate the inflammatory response.[11][12][13]

-

This compound Administration: Administer this compound orally (e.g., 12.5 and 25 mg/kg body weight) during the final weeks of the COPD induction period.

-

Sample Collection: At the end of the treatment period, collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analysis:

-

BALF: Analyze for total and differential inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels (e.g., TNF-α) by ELISA.

-

Lung Tissue: Prepare lung homogenates for Western blot analysis of phospho-PKCδ, phospho-ERK, and EGR-1, and for ELISA measurement of MUC5AC. Perform histological analysis (e.g., H&E staining) on lung sections to assess inflammatory cell infiltration and mucus production (e.g., PAS staining).

-

Caption: Workflow for the in vivo COPD mouse model.

Conclusion

This compound demonstrates significant anti-inflammatory effects in the context of airway inflammation, primarily through the targeted inhibition of PKCδ phosphorylation. This action effectively downregulates two critical pro-inflammatory signaling pathways: the TNF-α/NF-κB pathway, leading to reduced MUC5AC expression, and the PMA/PKCδ/EGR-1 pathway, resulting in decreased production of IL-6 and IL-8. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound for inflammatory airway diseases. Future investigations should aim to further elucidate the precise molecular interactions of this compound with its targets and to optimize its delivery and efficacy in preclinical and clinical settings.

References

- 1. NF-κB reporter assay [bio-protocol.org]

- 2. This compound, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits TNF-α-induced MUC5AC expression through suppression of the TNF-α/NF-κB pathway in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptomic Sequencing of Airway Epithelial Cell NCI-H292 Induced by Synthetic Cationic Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accegen.com [accegen.com]

- 6. NCI-H292. Culture Collections [culturecollections.org.uk]

- 7. Agents associated with lung inflammation induce similar responses in NCI-H292 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. ijbs.com [ijbs.com]

- 10. e-crt.org [e-crt.org]

- 11. researchgate.net [researchgate.net]

- 12. Changes in intestinal homeostasis and immunity in a cigarette smoke- and LPS-induced murine model for COPD: the lung-gut axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page? - PMC [pmc.ncbi.nlm.nih.gov]

Verproside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Verproside, an iridoid glycoside with significant anti-inflammatory properties. This document details its chemical properties, mechanism of action, and relevant experimental protocols for researchers in drug discovery and development.

Core Compound Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 50932-20-2 | [1][2][3] |

| Molecular Weight | 498.44 g/mol | [1][2] |

| Molecular Formula | C₂₂H₂₆O₁₃ | [1][3] |

Mechanism of Action: Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the TNF-α/NF-κB pathway and the PKCδ/EGR-1 pathway. These pathways are crucial in the expression of pro-inflammatory mediators, including MUC5AC, a mucin implicated in the pathophysiology of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).

Inhibition of the TNF-α/NF-κB Signaling Pathway

This compound has been shown to significantly reduce the expression of MUC5AC induced by tumor necrosis factor-alpha (TNF-α). It achieves this by targeting multiple upstream effectors in the Nuclear Factor-kappa B (NF-κB) signaling cascade. Specifically, this compound inhibits the phosphorylation of IκB kinase (IKK), IκBα, and TGF-β-activated kinase 1 (TAK1). A key mechanism is its interference with the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC) by binding between the TRADD and TRAF2 subunits. This disruption prevents the downstream activation of NF-κB and subsequent transcription of inflammatory genes like MUC5AC.[3][4]

Inhibition of the PKCδ/EGR-1 Signaling Pathway

This compound is a potent inhibitor of Protein Kinase C delta (PKCδ) activation.[1][2] PKCδ is a critical mediator in inflammatory responses, and its activation can lead to the expression of inflammatory genes through the transcription factor Early Growth Response 1 (EGR-1). This compound specifically inhibits the phosphorylation of PKCδ, thereby blocking the downstream PKCδ/EGR-1 signaling axis.[1][2] This dual inhibition of both the TNF-α/NF-κB and PKCδ/EGR-1 pathways highlights this compound's potential as a multi-target anti-inflammatory agent.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: this compound inhibits the TNF-α/NF-κB pathway by disrupting the TRADD-TRAF2 interaction.

Caption: this compound inhibits the PKCδ/EGR-1 pathway by blocking PKCδ phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and should be adapted as necessary for specific experimental conditions.

Cell Culture and Treatment

1. Cell Line:

-

NCI-H292 (human pulmonary mucoepidermoid carcinoma cell line) is commonly used for in vitro studies of MUC5AC expression.

2. Culture Medium:

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

3. Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

4. This compound and TNF-α Treatment:

-

Seed NCI-H292 cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for the desired time period (e.g., 24 hours for protein analysis, 6-12 hours for mRNA analysis).

MUC5AC Expression Analysis

1. Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC Protein:

-

After treatment, collect the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for MUC5AC overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a detection antibody for MUC5AC. Incubate for 1-2 hours at room temperature.

-

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

2. Quantitative Real-Time PCR (qPCR) for MUC5AC mRNA:

-

After treatment, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for human MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

NF-κB Activation Assays

1. Luciferase Reporter Assay:

-

Co-transfect NCI-H292 cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, treat the cells with this compound and/or TNF-α as described above.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

2. Western Blot for Phosphorylated IκBα and IKK:

-

After treatment, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated IKK, and total IKK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PKCδ Activation Assays

1. In Vitro PKCδ Kinase Assay:

-

This assay measures the ability of this compound to directly inhibit PKCδ kinase activity.

-

In a reaction buffer, combine recombinant active PKCδ enzyme, a specific PKCδ substrate peptide, and ATP.

-

Add varying concentrations of this compound or a known PKCδ inhibitor (e.g., rottlerin) to the reaction.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction and measure the amount of phosphorylated substrate using methods such as radioactive ATP (³²P-ATP) incorporation or specific antibodies against the phosphorylated substrate.

2. Western Blot for Phosphorylated PKCδ:

-

Treat cells with this compound and a PKC activator like Phorbol 12-myristate 13-acetate (PMA).

-

Lyse the cells and perform Western blotting as described above.

-

Use primary antibodies specific for phosphorylated PKCδ (e.g., at Thr505) and total PKCδ to determine the effect of this compound on PKCδ phosphorylation.

Experimental Workflow Diagram

Caption: A general experimental workflow for investigating the effects of this compound.

References

Natural Derivatives of Catalpol: A Technical Guide to Bioactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Catalpol, an iridoid glycoside predominantly found in the Rehmannia glutinosa plant, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide delves into the natural derivatives of catalpol, exploring their enhanced bioactivities and the underlying molecular mechanisms. This document provides a comprehensive overview of their anti-inflammatory, neuroprotective, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Overview of Catalpol and its Natural Derivatives

Catalpol serves as a foundational structure for a variety of naturally occurring derivatives. These derivatives often exhibit augmented biological effects compared to the parent compound. Modifications, particularly at the 6-O position of the catalpol core, have been shown to significantly influence their bioactivity. These substitutions, ranging from acyl groups to other glycosidic moieties, can enhance the compound's potency and modulate its mechanism of action. This guide will focus on several key natural derivatives, including scropoliosides, picrosides, and verproside, highlighting the structure-activity relationships that govern their therapeutic potential.

Bioactivity of Natural Catalpol Derivatives

Anti-inflammatory Activity

Natural derivatives of catalpol have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Table 1: Quantitative Anti-inflammatory Activity of Catalpol Derivatives

| Compound | Bioassay | Cell Line | IC50 Value | Reference |

| Scropolioside B | NF-κB Inhibition | HEK293 | 1.02 µM | [3][4] |

| Scrodentoside B | NF-κB Inhibition | HEK293 | 43.7 µM |

Neuroprotective Activity

Several catalpol derivatives have shown significant promise in protecting neuronal cells from damage, a crucial aspect in the development of treatments for neurodegenerative diseases. Their mechanisms often involve the modulation of pathways related to oxidative stress, apoptosis, and inflammation.

Table 2: Quantitative Neuroprotective Activity of Catalpol Derivatives

| Compound | Bioassay | Cell Line/Model | EC50/IC50 Value | Reference |

| Picroside I | Cell Viability (MTT) | MDA-MB-231 | 95.3 µM | [5] |

| Picroside II | Cell Viability (MTT) | MDA-MB-231 | 130.8 µM | [5] |

| This compound | MUC5AC Secretion Inhibition | NCI-H292 | 7.1 µM | [6] |

| Piscroside C | MUC5AC Secretion Inhibition | NCI-H292 | 9.9 µM | [6] |

Anticancer Activity

The potential of catalpol and its derivatives as anticancer agents is an emerging area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 3: Qualitative Anticancer Activity of Catalpol and its Derivatives

| Compound | Cancer Cell Line | Effect | Reference |

| Catalpol | Esophageal Cancer (Eca-109, EC-9706) | Weak inhibition | [7] |

| Pyrazole Derivative 3e | Esophageal Cancer (Eca-109, EC-9706) | Strong inhibition | [7] |

| Catalpol | Pancreatic Cancer (PANC-1, BxPC-3) | Weak inhibition | [7] |

| Pyrazole Derivative 3g | Pancreatic Cancer (PANC-1) | Stronger inhibition than catalpol | [7] |

| Pyrazole Derivative 3k | Pancreatic Cancer (PANC-1, BxPC-3) | Stronger inhibition than catalpol | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Isolation of Scropoliosides from Scrophularia dentata

This protocol outlines the general steps for the extraction and isolation of scropolioside B and other related compounds.

Procedure:

-

Extraction: The dried and powdered whole plant of Scrophularia dentata is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH fraction, which is rich in iridoid glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol (CHCl3-MeOH) to separate different fractions.

-

Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure scropoliosides.

NF-κB Inhibition Assay

This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

-

Luciferase assay reagent.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed the HEK293 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., scropolioside B) for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of NF-κB inhibition by comparing the luciferase activity in compound-treated cells to that in TNF-α-stimulated control cells. The IC50 value is determined from the dose-response curve.[3]

Neuroprotective Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and, in this context, the neuroprotective effect of compounds against a toxin.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y).

-

Cell culture medium.

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: Expose the cells to the neurotoxin at a concentration known to induce significant cell death. A control group without the neurotoxin is also included.

-

MTT Incubation: After the desired incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated, toxin-exposed cells to that of cells exposed to the toxin alone.

Anticancer Activity Assay (MTT Assay)

This protocol is similar to the neuroprotective MTT assay but is used to determine the cytotoxic effect of compounds on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

-

Cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7][8]

Signaling Pathways and Mechanisms of Action

The bioactivity of natural catalpol derivatives is underpinned by their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

Many catalpol derivatives exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade. This pathway is a central mediator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by catalpol derivatives.

Modulation of the ERK1/2 Signaling Pathway

The neuroprotective effects of certain iridoid glycosides, such as picroside II, have been linked to the modulation of the ERK1/2 pathway, which is involved in cell survival and differentiation.

Caption: Modulation of the ERK1/2 signaling pathway by Picroside II.

Involvement of the p53 Signaling Pathway in Neuroprotection

Picroside II has also been shown to exert its neuroprotective effects by inhibiting the p53 signaling pathway, a key regulator of apoptosis or programmed cell death.

Caption: Inhibition of the p53-mediated apoptotic pathway by Picroside II.

Conclusion and Future Directions

The natural derivatives of catalpol represent a promising class of compounds with significant therapeutic potential across a range of diseases. Their enhanced bioactivities, particularly in the realms of anti-inflammatory, neuroprotective, and anticancer effects, make them attractive candidates for further drug development. The structure-activity relationships highlighted in this guide underscore the importance of specific chemical modifications in optimizing their pharmacological profiles.

Future research should focus on several key areas. A more extensive quantitative analysis of a wider array of natural and semi-synthetic catalpol derivatives is needed to build a comprehensive understanding of their therapeutic windows and potency. Detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, preclinical and clinical studies are essential to validate the efficacy and safety of the most promising derivatives, paving the way for their potential translation into novel therapeutic agents. The development of efficient and scalable methods for the isolation and synthesis of these compounds will also be crucial for their advancement in the drug discovery pipeline.

References

- 1. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay overview | Abcam [abcam.com]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Verproside in Pseudolysimachion

For Researchers, Scientists, and Drug Development Professionals

Abstract